molecular formula C23H34N2O B8243268 (R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

Cat. No.: B8243268
M. Wt: 354.5 g/mol
InChI Key: QOGWCBQYEJQDDP-LJQANCHMSA-N
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Description

®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a chiral compound with a complex structure that includes a pyridine ring, an oxazole ring, and a dicyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Dicyclohexylmethyl Group: This step involves the alkylation of the pyridine ring using dicyclohexylmethyl halides under basic conditions.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of ®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups attached to the pyridine or oxazole rings.

Scientific Research Applications

®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a chiral intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole: The enantiomer of the compound, which may have different biological activity and properties.

    2-(6-(Cyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole: A similar compound with a cyclohexylmethyl group instead of a dicyclohexylmethyl group.

    2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole: A derivative with a methyl group instead of an ethyl group.

Uniqueness

®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of the dicyclohexylmethyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

(4R)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O/c1-2-19-16-26-23(24-19)21-15-9-14-20(25-21)22(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h9,14-15,17-19,22H,2-8,10-13,16H2,1H3/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGWCBQYEJQDDP-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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